
1-(4-丁基苄基)异喹啉
描述
1-(4-butylbenzyl)isoquinoline is a member of the class of isoquinolines that is 1-benzylisoquinoline carrying an additional butyl substituent at position 4 on the phenyl ring.
科学研究应用
合成和化学性质
- 异喹啉的合成:研究表明了合成异喹啉衍生物的各种方法,其中包括1-(4-丁基苄基)异喹啉。一项研究概述了5-取代异喹啉-1-酮的合成,这一类别可能包括1-(4-丁基苄基)异喹啉,通过取代的3-苯基丙烯酰叠氮化物的一锅式Curtius重排和随后的环化(Berry et al., 1997)。另一种相关的合成途径涉及β-酮酯和2-卤苄胺的偶联,形成1,2-二氢异喹啉,然后可以脱氢生成取代的异喹啉(Wang et al., 2008)。
生物学和药理学研究
- 磷酸二酯酶抑制:一些异喹啉衍生物,如1-(4-丁基苄基)异喹啉,已被研究其作为磷酸二酯酶抑制剂的潜力,这在各种生理和病理过程中是相关的(Walker et al., 1983)。
环境应用
- 厌氧生物降解:异喹啉,包括1-(4-丁基苄基)异喹啉等衍生物,已被研究在市政污泥厌氧消化过程中的去除,表明它们在环境和废物管理应用中的相关性(Parker et al., 1994)。
化学分析和方法学
- 质谱研究:使用质谱研究取代异喹啉,包括碰撞诱导解离,可以提供对它们的结构和化学性质的见解,这对于理解1-(4-丁基苄基)异喹啉等化合物至关重要(Thevis et al., 2008)。
属性
产品名称 |
1-(4-Butylbenzyl)Isoquinoline |
|---|---|
分子式 |
C20H21N |
分子量 |
275.4 g/mol |
IUPAC 名称 |
1-[(4-butylphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-6-16-9-11-17(12-10-16)15-20-19-8-5-4-7-18(19)13-14-21-20/h4-5,7-14H,2-3,6,15H2,1H3 |
InChI 键 |
WCAVKYHIWOXXMB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
规范 SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
同义词 |
1-(4-butylbenzyl)isoquinoline |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
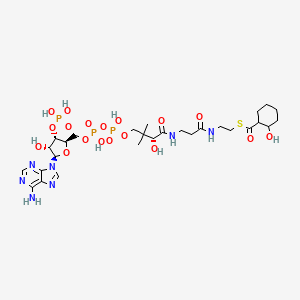
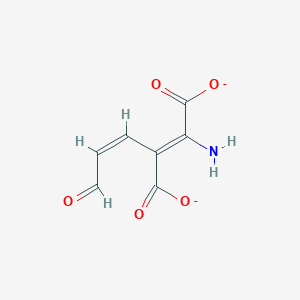

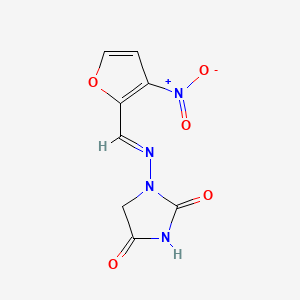
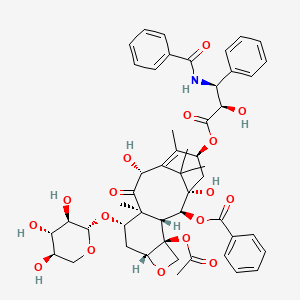
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
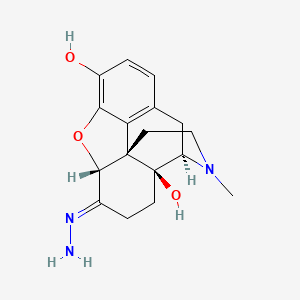
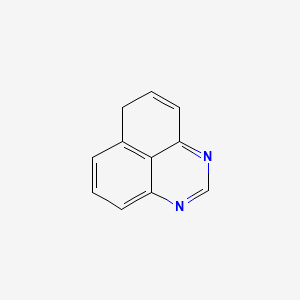
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
